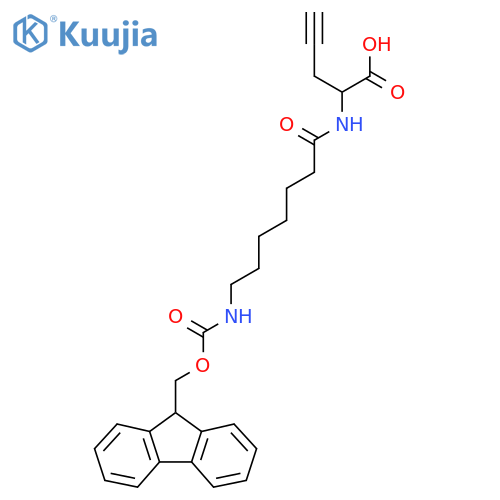

Cas no 2171677-26-0 (2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopent-4-ynoic acid)

2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopent-4-ynoic acid 化学的及び物理的性質

名前と識別子

-

- 2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopent-4-ynoic acid

- EN300-1495362

- 2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]pent-4-ynoic acid

- 2171677-26-0

-

- インチ: 1S/C27H30N2O5/c1-2-11-24(26(31)32)29-25(30)16-5-3-4-10-17-28-27(33)34-18-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h1,6-9,12-15,23-24H,3-5,10-11,16-18H2,(H,28,33)(H,29,30)(H,31,32)

- InChIKey: SMEQIOWYPGUHAH-UHFFFAOYSA-N

- ほほえんだ: O(C(NCCCCCCC(NC(C(=O)O)CC#C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 462.21547206g/mol

- どういたいしつりょう: 462.21547206g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 34

- 回転可能化学結合数: 13

- 複雑さ: 723

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): 4.1

2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopent-4-ynoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1495362-100mg |

2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]pent-4-ynoic acid |

2171677-26-0 | 100mg |

$2963.0 | 2023-09-28 | ||

| Enamine | EN300-1495362-250mg |

2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]pent-4-ynoic acid |

2171677-26-0 | 250mg |

$3099.0 | 2023-09-28 | ||

| Enamine | EN300-1495362-1000mg |

2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]pent-4-ynoic acid |

2171677-26-0 | 1000mg |

$3368.0 | 2023-09-28 | ||

| Enamine | EN300-1495362-1.0g |

2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]pent-4-ynoic acid |

2171677-26-0 | 1g |

$3368.0 | 2023-06-07 | ||

| Enamine | EN300-1495362-0.05g |

2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]pent-4-ynoic acid |

2171677-26-0 | 0.05g |

$2829.0 | 2023-06-07 | ||

| Enamine | EN300-1495362-0.25g |

2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]pent-4-ynoic acid |

2171677-26-0 | 0.25g |

$3099.0 | 2023-06-07 | ||

| Enamine | EN300-1495362-2500mg |

2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]pent-4-ynoic acid |

2171677-26-0 | 2500mg |

$6602.0 | 2023-09-28 | ||

| Enamine | EN300-1495362-10000mg |

2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]pent-4-ynoic acid |

2171677-26-0 | 10000mg |

$14487.0 | 2023-09-28 | ||

| Enamine | EN300-1495362-0.5g |

2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]pent-4-ynoic acid |

2171677-26-0 | 0.5g |

$3233.0 | 2023-06-07 | ||

| Enamine | EN300-1495362-2.5g |

2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]pent-4-ynoic acid |

2171677-26-0 | 2.5g |

$6602.0 | 2023-06-07 |

2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopent-4-ynoic acid 関連文献

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Shachi Mittal Analyst, 2019,144, 2635-2642

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopent-4-ynoic acidに関する追加情報

Introduction to 2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopent-4-ynoic Acid (CAS No. 2171677-26-0)

2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopent-4-ynoic acid, identified by its CAS number CAS NO. 2171677-26-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a complex structure with multiple functional groups, exhibits potential applications in the development of novel therapeutic agents and biochemical research tools.

The molecular structure of 2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopent-4-ynoic acid comprises a pentynoic acid backbone, an amino group substituted with a methoxycarbonyl moiety, and a fluorenyl methoxy group. This arrangement imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of the fluorenyl group, known for its excellent photophysical properties, suggests potential utility in photochemical and optoelectronic applications beyond traditional pharmaceuticals.

In recent years, there has been a surge in research focused on developing novel compounds with enhanced biological activity and improved pharmacokinetic profiles. The structure of 2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopent-4-ynoic acid aligns well with these trends, as it incorporates elements that are frequently explored in drug discovery efforts. For instance, the fluorenyl group can serve as a pharmacophore or a tag for biochemical assays, while the amino and carboxylic acid functionalities provide opportunities for further derivatization and conjugation with other biomolecules.

The compound's potential applications extend to the field of proteomics and enzyme inhibition studies. The amide linkage in its structure can be exploited to create peptide mimetics or to modify existing peptides for improved stability and bioavailability. Additionally, the terminal pentynoic acid group offers a versatile handle for chemical modifications, enabling the synthesis of more complex derivatives with tailored properties.

Recent advancements in computational chemistry have facilitated the rapid screening of such complex molecules for their biological activity. Virtual screening techniques, combined with molecular dynamics simulations, have been employed to predict the binding affinity of 2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopent-4-ynoic acid to various targets. These studies have hinted at its potential as an inhibitor of certain enzymes implicated in inflammatory diseases and cancer pathways.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthetic route involves the careful installation of each functional group while maintaining high regioselectivity and yield. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been pivotal in constructing the intricate molecular framework of this compound.

In conclusion, 2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopent-4-ynoic acid (CAS NO. 2171677-26-0) is a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive scaffold for developing new drugs targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in both academic and industrial settings.

2171677-26-0 (2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopent-4-ynoic acid) 関連製品

- 1557406-84-4(Thieno[2,3-b]pyridine-2-carboxylic acid, 4,5,6,7-tetrahydro-)

- 2171139-12-9(3-chloro-4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid)

- 1090980-68-9([(1-Cyanocyclohexyl)carbamoyl]methyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate)

- 37535-50-5((2R)-2-amino-3-(pyridin-4-yl)propanoic acid)

- 2228726-04-1(1-(6-fluoropyridin-3-yl)cyclopentylmethanamine)

- 2680838-63-3(6-({(prop-2-en-1-yloxy)carbonylamino}methyl)-5-oxaspiro3.5nonane-2-carboxylic acid)

- 2361721-53-9(1-[4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one)

- 2680843-54-1(5-Acetamido-3-methyl-4-(propoxycarbonyl)thiophene-2-carboxylic acid)

- 2375268-99-6(2-(1,1,3-trioxo-5-phenyl-2,3-dihydro-1,2-thiazol-2-yl)acetic acid)

- 1217501-53-5(2-Methyl-4-(morpholinosulfonyl)phenylboronic Acid)